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Compound of Interest

Compound Name: 4,4'-Dimethyltriphenylamine

Cat. No.: B1293823

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4'-
Dimethyltriphenylamine (CAS No: 20440-95-3), a tertiary amine with significant applications
in materials science and as a building block in organic synthesis. Due to the limited availability
of public spectroscopic data for 4,4'-Dimethyltriphenylamine, this document presents the
available UV-Vis data for the target molecule and supplements it with a comprehensive
analysis of the spectroscopic data for its parent compound, triphenylamine. This comparative
approach allows for a predictive understanding of the spectroscopic characteristics of 4,4'-
Dimethyltriphenylamine.

Spectroscopic Data

The following sections present the available spectroscopic data. All data is organized for clarity
and ease of comparison.

No publicly available experimental *H NMR and 3C NMR data for 4,4'-
Dimethyltriphenylamine were identified in the conducted search. Therefore, the data for the
parent compound, triphenylamine, is provided as a reference.

Expected Differences for 4,4'-Dimethyltriphenylamine:

e 1H NMR: The spectrum of 4,4'-Dimethyltriphenylamine is expected to show an additional
singlet in the upfield region (around 2.3 ppm) corresponding to the six protons of the two
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methyl groups. The aromatic region would also be different, with the signals for the protons
on the two substituted phenyl rings showing a simpler splitting pattern (likely two doublets)
due to the para-substitution, in contrast to the more complex multiplets observed for
triphenylamine.

e 13C NMR: An additional signal for the methyl carbons would be expected around 20-25 ppm.
The signals for the aromatic carbons of the substituted rings would also be shifted.
Specifically, the carbons bearing the methyl groups (C4 and C4") would be shifted downfield,
while the other carbons in these rings would also experience shifts due to the electronic
effect of the methyl groups.

Table 1: 1H NMR Spectroscopic Data for Triphenylamine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
_ Protons at meta-
~7.25 Multiplet 6H -
positions
) Protons at ortho-
~7.08 Multiplet 6H -
positions
] Protons at para-
~7.02 Multiplet 3H N
positions
Solvent: CDCls. Reference: Tetramethylsilane (TMS) at O ppm.
Table 2: 13C NMR Spectroscopic Data for Triphenylamine[1]
Chemical Shift (6) ppm Assignment
147.8 C1 (ipso-carbon attached to Nitrogen)
129.2 C3 (meta-carbons)
124.2 C2 (ortho-carbons)
122.9 C4 (para-carbons)
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Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

Experimental IR data for 4,4'-Dimethyltriphenylamine is not readily available. The IR
spectrum of the parent compound, triphenylamine, is presented below.

Expected Differences for 4,4'-Dimethyltriphenylamine:

The IR spectrum of 4,4'-Dimethyltriphenylamine would be expected to exhibit additional C-H
stretching and bending vibrations corresponding to the methyl groups. Specifically, one would
anticipate C-H stretching bands around 2950-2850 cm~* and C-H bending bands around 1450
cm~tand 1375 cm~1. The aromatic C-H out-of-plane bending vibrations in the fingerprint region
would also differ due to the change in substitution pattern on the phenyl rings.

Table 3: Infrared (IR) Spectroscopic Data for Triphenylamine[2][3][4]

Wavenumber (cm—?) Intensity Assignment

3050-3030 Medium Aromatic C-H Stretch

1590 Strong C=C Aromatic Ring Stretch
1490 Strong C=C Aromatic Ring Stretch
1280 Strong C-N Stretch

Aromatic C-H Out-of-plane
750 & 695 Strong )
Bending

Sample Preparation: KBr pellet or Nujol mull.

The UV-Vis absorption data for a compound identified as bis(4-methylphenyl)-phenyl-amine,
which corresponds to 4,4'-Dimethyltriphenylamine, is available.

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for 4,4'-Dimethyltriphenylamine

Amax (nm) Solvent

303 Not specified
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Table 5: UV-Visible (UV-Vis) Spectroscopic Data for Triphenylamine[5][6][7]

Amax (nm) Molar Absorptivity (g) Solvent
297 20,893 Ethanol
303 25,119 Chloroform

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented.

A sample of the compound (5-20 mg for *H NMR, 20-50 mg for 3C NMR) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. A
small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The
tube is then placed in the NMR spectrometer, and the data is acquired after locking, tuning, and
shimming the instrument.

For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with
dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol
mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing
the paste between two salt plates (e.g., NaCl or KBr). The sample is then placed in the IR
spectrometer, and the spectrum is recorded.

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol,
cyclohexane, or chloroform). The concentration is adjusted to obtain an absorbance reading in
the optimal range of the instrument (typically 0.1 to 1 AU). A cuvette is filled with the solution
and placed in the sample holder of the UV-Vis spectrophotometer. A reference cuvette
containing only the solvent is placed in the reference beam. The spectrum is then recorded,
plotting absorbance versus wavelength.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyltriphenylamine-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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